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Introduction
Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine

analogue that functions as a potent and selective ATP-competitive inhibitor of Cyclin-

Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.[1][2][3] Developed as a more

potent and selective successor to seliciclib, fadraciclib is under investigation for its therapeutic

potential in a variety of solid tumors and hematological malignancies.[1][4] Its mechanism of

action, centered on the dual inhibition of critical cell cycle and transcriptional regulators,

provides a strong rationale for its development as a monotherapy and in combination with other

anti-cancer agents.[5][6]

Mechanism of Action
Fadraciclib exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDK9,

which disrupts two fundamental cellular processes frequently dysregulated in cancer: cell cycle

progression and transcriptional regulation.[7]

CDK9 Inhibition and Transcriptional Control: CDK9, in complex with Cyclin T, forms the

Positive Transcription Elongation Factor b (P-TEFb).[8] P-TEFb is essential for the transition

from transcription initiation to elongation by phosphorylating the C-terminal domain (CTD) of

RNA Polymerase II (RNA Pol II) at the Serine 2 position.[1][8] By inhibiting CDK9,

fadraciclib prevents this phosphorylation event, leading to a global suppression of
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transcription. This disproportionately affects genes with short mRNA and protein half-lives,

which often include critical pro-survival and oncogenic factors such as Myeloid Cell

Leukemia 1 (MCL1) and MYC.[1][4] The rapid depletion of these proteins, particularly the

anti-apoptotic protein MCL1, is a key driver of apoptosis in cancer cells.[9]

CDK2 Inhibition and Cell Cycle Control: CDK2, primarily in complex with Cyclin E, is a key

regulator of the G1 to S phase transition in the cell cycle.[5][8] It phosphorylates and

inactivates the Retinoblastoma (Rb) tumor suppressor protein, allowing the cell to progress

into the DNA synthesis phase.[8] Fadraciclib's inhibition of CDK2 leads to a decrease in Rb

phosphorylation, resulting in a G1 cell cycle arrest.[3][10] Furthermore, in aneuploid cancer

cells (those with an abnormal number of chromosomes), CDK2 inhibition by fadraciclib can

lead to a specific form of cell death known as "anaphase catastrophe," a novel anti-cancer

mechanism.[11][12]

The combined effect of CDK9-mediated apoptosis and CDK2-mediated cell cycle arrest

underpins the potent anti-cancer activity of fadraciclib.[5]
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Caption: Fadraciclib's dual mechanism of action.
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In Vitro Pharmacology
Kinase Inhibitory Potency and Selectivity
Fadraciclib demonstrates high potency against its primary targets, CDK2 and CDK9, with

significantly lower activity against other CDKs, highlighting its selectivity.[5] It is a second-

generation inhibitor with approximately 20-fold greater potency for CDK2 and CDK9 compared

to its predecessor, seliciclib.[5]

Target Kinase IC₅₀ (nM) Reference(s)

CDK2 5 [2][13]

CDK9 26 [2][13]

CDK5 - [14]

Note: Fadraciclib is also described as a CDK2/5/9 inhibitor, though specific IC₅₀ for CDK5 is

not consistently reported in these sources.

Anti-proliferative Activity in Cancer Cell Lines
Fadraciclib has shown potent anti-proliferative and pro-apoptotic activity across a wide range

of cancer cell lines. Sensitivity is often correlated with biomarkers such as high Cyclin E1

(CCNE1) expression, MYC amplification, or dependence on MCL1.[3][5]

Cell Line Type Key Biomarker IC₅₀ (nM) Reference(s)

Uterine Serous

Carcinoma (USC)
High CCNE1 124.1 ± 57.8

Uterine Serous

Carcinoma (USC)
Low CCNE1 415 ± 117.5

Colorectal Cancer

(CRC) PDOs
N/A 2,650 ± 3,920 [15]

Chronic Lymphocytic

Leukemia (CLL)
N/A

~800 (In vitro active

concentration)
[10]
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PDOs = Patient-Derived Organoids

Experimental Protocols
Kinase Inhibition Assay:

Principle: To measure the concentration of fadraciclib required to inhibit 50% of the target

kinase activity (IC₅₀).

Method: Typically performed using purified recombinant CDK/cyclin complexes. The kinase

reaction is initiated by adding ATP. Kinase activity is measured by quantifying the

phosphorylation of a substrate, often using radiometric methods (³²P-ATP) or fluorescence-

based assays. Fadraciclib is added at varying concentrations to determine its inhibitory

effect.

Cell Viability / Proliferation Assay (e.g., Resazurin or Cell-Titer Glo):

Principle: To measure the number of viable cells in a culture after treatment with fadraciclib.

Method: Cancer cells are seeded in 96-well plates and treated with a range of fadraciclib
concentrations for a specified period (e.g., 72 hours).[2][15]

For Resazurin assay, the reagent is added, and viable cells reduce non-fluorescent

resazurin to fluorescent resorufin, which is quantified by a plate reader.[2]

For Cell-Titer Glo, the reagent lyses cells and provides the substrate (luciferin) for

luciferase, generating a luminescent signal proportional to the amount of ATP, an indicator

of cell viability.[15]

Data Analysis: IC₅₀ values are calculated using software like GraphPad Prism.[2]

Western Blotting for Target Engagement:

Principle: To detect and quantify changes in the levels and phosphorylation status of target

proteins following fadraciclib treatment.

Method: Cells are treated with fadraciclib for various durations (e.g., 3 to 24 hours).[1] Cell

lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and
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probed with specific primary antibodies against targets like p-RNA Pol II (Ser2), total RNA

Pol II, MCL1, MYC, p-Rb, and a loading control (e.g., actin).[1][8] Secondary antibodies

conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
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Caption: A generalized workflow for in vitro testing.

In Vivo Pharmacology
Fadraciclib has demonstrated significant anti-tumor activity in various preclinical cancer

models, including patient-derived xenografts (PDXs) and organoids (PDOs).

In Vivo Efficacy Studies
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Cancer Model Study Type
Dosing
Regimen

Key Findings Reference(s)

Human

Leukemia (EOL-

1, HL60)

Subcutaneous

Xenograft
Not specified

Potent anti-

leukemic activity.
[1][2]

Colorectal

Cancer (CRC)

Patient-Derived

Xenograft (PDX)

25 mg/kg, oral

gavage, BID, 5

days/week for 2

weeks

Significant tumor

growth inhibition

compared to

control.

[15]

Colorectal

Cancer (CRC)

Zebrafish

Xenograft
Not specified

Combination with

encorafenib

significantly

reduced tumor

size.

[10]

Breast Cancer

(HER2+)
Xenograft Not specified

Synergistic effect

with

trastuzumab.

[9]

Uterine Serous

Carcinoma
Xenograft Not specified

Synergistic effect

with taselisib or

trastuzumab.

[9]

Experimental Protocols
Animal Models (Xenograft/PDX):

Principle: To evaluate the anti-tumor efficacy of fadraciclib in a living organism.

Method:

Implantation: Human cancer cell lines (xenograft) or patient tumor fragments (PDX) are

implanted subcutaneously into immunocompromised mice.

Treatment: Once tumors reach a specified size, mice are randomized into vehicle control

and treatment groups. Fadraciclib is administered, often via oral gavage, according to a
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defined dose and schedule (e.g., 25 mg/kg BID).[15]

Monitoring: Tumor volume and body weight are measured regularly.

Endpoint: The study concludes when tumors in the control group reach a predetermined

size. Tumors may be excised for pharmacodynamic analysis (e.g., western blotting).

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor

volume between treated and control groups.

Pharmacokinetics and Pharmacodynamics (PK/PD)
Fadraciclib has been developed for both intravenous and oral administration.[7][16] Preclinical

and early clinical studies have shown that therapeutically relevant concentrations are

achievable in vivo.

Pharmacokinetics: In a Phase 1 study of an intravenous 1-hour infusion in solid tumor

patients, a 213 mg dose resulted in a maximum plasma concentration (Cmax) of 6.2 µM and

a half-life of up to 3.5 hours.[10] This demonstrates that plasma concentrations can exceed

the in vitro IC₅₀ values for target engagement.[10] Preliminary analysis of the oral formulation

also suggests dose-dependent exposure.[13]

Pharmacodynamics: Target engagement in clinical trials is assessed by measuring

downstream markers in peripheral blood mononuclear cells (PBMCs) or tumor biopsies. Key

PD markers include the suppression of RNA Pol II phosphorylation at Ser2 and reduced

levels of MCL1 protein, confirming the mechanism of action in patients.[13][17]

Combination Studies
The mechanism of fadraciclib provides a strong rationale for its use in combination therapies

to achieve synergistic effects or overcome resistance.

Combination with BCL2 Inhibitors (Venetoclax): Fadraciclib inhibits the transcription of

MCL1, a key anti-apoptotic protein that mediates resistance to the BCL2 inhibitor venetoclax.

[9] By depleting MCL1, fadraciclib re-sensitizes cells to venetoclax, leading to a synergistic

induction of apoptosis. This combination is particularly promising in hematological

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3596
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://www.biospace.com/cyclacel-reports-preliminary-data-from-its-phase-1-2-clinical-trial-of-oral-fadraciclib-in-patients-with-solid-tumors-and-lymphoma-at-ena-2022
https://www.targetedonc.com/view/phase-1-2-study-investigates-fadraciclib-for-solid-tumors-and-lymphoma
https://www.researchgate.net/publication/345350619_Phase_1_safety_pharmacokinetic_and_pharmacodynamic_study_of_fadraciclib_CYC065_a_cyclin_dependent_kinase_inhibitor_in_patients_with_advanced_cancers_NCT02552953
https://www.researchgate.net/publication/345350619_Phase_1_safety_pharmacokinetic_and_pharmacodynamic_study_of_fadraciclib_CYC065_a_cyclin_dependent_kinase_inhibitor_in_patients_with_advanced_cancers_NCT02552953
https://www.asco.org/abstracts-presentations/ABSTRACT463388
https://www.asco.org/abstracts-presentations/ABSTRACT463388
https://cyclacel.com/wp-content/uploads/2021/10/Do-KT-et-al.-ENA-Meeting-Oral-Pres-2020.pdf
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9162916/
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).

[1][5][9]

Combination with BRAF Inhibitors (Encorafenib): In BRAF V600E-mutant colorectal cancer

models, the combination of fadraciclib and the BRAF inhibitor encorafenib was shown to

synergistically suppress tumor cell growth.[10]

Other Combinations: Preclinical studies have also shown synergistic effects with HER2

inhibitors (trastuzumab) in breast and uterine cancers.[7][9]

Rationale for Fadraciclib + Venetoclax Synergy
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Caption: Synergistic inhibition of anti-apoptotic pathways.

Preclinical and Early Clinical Safety
In preclinical toxicology studies and Phase 1 clinical trials, fadraciclib has been generally well-

tolerated at doses that achieve therapeutic exposures.[10][18]

Common Treatment-Related Adverse Events: The most frequently reported adverse events

include nausea, vomiting, diarrhea, fatigue, and hyperglycemia.[13][18]

Dose-Limiting Toxicities (DLTs): In a Phase 1 oral dose-escalation study, DLTs of Grade 3

hyperglycemia and nausea were observed at doses above 125 mg BID.[13] The

hyperglycemia was manageable and reversible upon dose interruption.[13]

Cell Selectivity: In vitro studies on primary CLL cells showed that fadraciclib was selectively

toxic to B-lymphocytes compared to T-cells and other mononuclear cells.[9]

Conclusion
Fadraciclib is a potent and selective dual inhibitor of CDK2 and CDK9 with a compelling

preclinical profile. Its dual mechanism of action—inducing apoptosis via transcriptional

suppression of key survival genes like MCL1 and MYC, while simultaneously arresting the cell

cycle—provides a multi-pronged attack on cancer cells. Robust anti-tumor activity has been

demonstrated in numerous in vitro and in vivo models, particularly in cancers with defined

molecular vulnerabilities such as CCNE1 amplification or MCL1 dependence. The strong

synergy observed with other targeted agents, especially BCL2 inhibitors, highlights its potential

as a cornerstone of combination therapy. With a manageable safety profile and both oral and

intravenous formulations, fadraciclib represents a promising therapeutic candidate for a range

of difficult-to-treat cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671856?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

